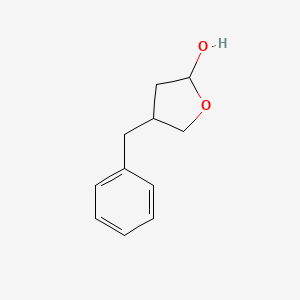

4-Benzyltetrahydrofuran-2-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Benzyltetrahydrofuran-2-ol is an organic compound with the molecular formula C11H14O2 It is a derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Benzyltetrahydrofuran-2-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method is the intramolecular cyclization of 1,4-diols using cerium ammonium nitrate at room temperature . This reaction yields tetrahydrofuran derivatives with high stereoselectivity and yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. Catalysts such as nickel or palladium are often employed to facilitate the cyclization and hydrogenation steps, ensuring efficient production .

Chemical Reactions Analysis

Types of Reactions

4-Benzyltetrahydrofuran-2-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include and .

Reduction: and are frequently used reducing agents.

Substitution: can be achieved using or in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions include benzyl-substituted tetrahydrofuran derivatives , ketones , aldehydes , and halogenated compounds .

Scientific Research Applications

Organic Synthesis

4-Benzyltetrahydrofuran-2-ol serves as a crucial intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its structural features allow it to be transformed into various derivatives that are valuable in medicinal chemistry. For instance, it has been utilized in the synthesis of benzo[b]furan derivatives, which have shown promise as anticancer agents .

Biological Studies

The compound is instrumental in studying enzyme mechanisms and metabolic pathways. Its ability to act as a ligand for specific enzymes influences their activity, making it a valuable tool in biochemical research. Studies have indicated that derivatives of this compound can exhibit antibacterial and antifungal properties, further emphasizing its relevance in drug discovery .

Industrial Applications

In industrial settings, this compound is employed in the production of polymers, resins, and other chemicals. Its stability and reactivity make it suitable for use in various formulations, contributing to advancements in materials science.

Case Study 1: Synthesis of Benzo[b]furan Derivatives

A study demonstrated the synthesis of benzo[b]furan derivatives from this compound, highlighting its utility in creating compounds with significant biological activity. These derivatives were evaluated for their anticancer properties through both in vitro and in vivo assays, showing promising results against various cancer cell lines .

| Compound | Activity | Reference |

|---|---|---|

| Benzo[b]furan Derivative A | Anticancer | |

| Benzo[b]furan Derivative B | Antibacterial |

Case Study 2: Industrial Application

In an industrial context, this compound was utilized to produce a new class of resins with enhanced thermal stability. The resulting materials were tested for their mechanical properties and showed improved performance compared to traditional resins, indicating a successful application of this compound in material science.

Mechanism of Action

The mechanism of action of 4-Benzyltetrahydrofuran-2-ol involves its interaction with specific molecular targets. The compound can act as a ligand for various enzymes, influencing their activity and function. It may also participate in redox reactions , altering the oxidative state of biological molecules .

Comparison with Similar Compounds

Similar Compounds

Tetrahydrofuran: A simpler analog without the benzyl group.

Benzofuran: Contains a fused benzene and furan ring.

2-Methyltetrahydrofuran: A methyl-substituted derivative of tetrahydrofuran.

Uniqueness

4-Benzyltetrahydrofuran-2-ol is unique due to the presence of the benzyl group, which enhances its chemical reactivity and biological activity . This structural feature distinguishes it from other tetrahydrofuran derivatives and contributes to its diverse applications in research and industry .

Biological Activity

4-Benzyltetrahydrofuran-2-ol (BTHF) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of BTHF, supported by relevant research findings and case studies.

Synthesis of this compound

BTHF can be synthesized through various methods, primarily involving palladium-catalyzed reactions. One notable method includes the reaction of 4-penten-1-ol with aryl halides, which leads to the formation of tetrahydrofuran derivatives. The use of palladium catalysts enhances the yield and selectivity of the desired products .

Antioxidant Properties

Research has demonstrated that BTHF exhibits significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases. BTHF's ability to scavenge free radicals and inhibit lipid peroxidation has been confirmed through in vitro assays. For instance, a study indicated that compounds similar to BTHF showed promising results in reducing oxidative damage in cellular models .

Anti-inflammatory Effects

BTHF has also been investigated for its anti-inflammatory properties. Compounds within the benzofuran class, including BTHF, have shown efficacy in inhibiting pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2). These effects are particularly relevant in conditions like arthritis and other inflammatory diseases. The compound's mechanism involves modulation of signaling pathways associated with inflammation, notably through the inhibition of NF-κB activation .

Anticancer Activity

The anticancer potential of BTHF derivatives has garnered attention in recent studies. Certain benzofuran derivatives have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, compounds structurally related to BTHF exhibited IC50 values comparable to standard chemotherapeutics, indicating their potential as anticancer agents .

Case Study 1: Antioxidant Efficacy

A study conducted on the antioxidant properties of BTHF derivatives revealed that they significantly reduced reactive oxygen species (ROS) levels in human cell lines. The results indicated a dose-dependent response, with higher concentrations leading to greater protective effects against oxidative stress-induced apoptosis .

Case Study 2: Anti-inflammatory Mechanism

In a controlled study examining the anti-inflammatory effects of BTHF, researchers treated RAW264.7 macrophages with lipopolysaccharide (LPS) to induce inflammation. Treatment with BTHF resulted in a marked decrease in pro-inflammatory cytokines (TNF-α and IL-1β), showcasing its potential as an anti-inflammatory therapeutic agent .

Data Table: Biological Activities of this compound

Properties

Molecular Formula |

C11H14O2 |

|---|---|

Molecular Weight |

178.23 g/mol |

IUPAC Name |

4-benzyloxolan-2-ol |

InChI |

InChI=1S/C11H14O2/c12-11-7-10(8-13-11)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8H2 |

InChI Key |

JOGCBCDFGCNQLE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COC1O)CC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.